4-Chloro-2-methoxy-6-nitroaniline
Description
Significance of Aniline (B41778) Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds
Aniline and its derivatives are fundamental components in the world of organic chemistry. researchgate.netgeeksforgeeks.orgwikipedia.org They serve as crucial starting materials and intermediates in the synthesis of a wide array of organic molecules. researchgate.netontosight.aibritannica.com Their importance is particularly pronounced in the pharmaceutical industry, where the aniline scaffold is a common feature in many drug molecules. researchgate.netnih.gov For instance, well-known analgesics like paracetamol are synthesized from aniline derivatives. wikipedia.orgsci-hub.se The reactivity of the amino group and the aromatic ring allows for a variety of chemical modifications, making aniline derivatives a versatile platform for creating complex molecular architectures. wikipedia.orgbritannica.com In medicinal chemistry, the aniline motif is often incorporated into drug candidates to modulate their pharmacological properties. researchgate.netontosight.aigithub.com
The ability of the amino group to form hydrogen bonds is a key factor in the biological activity of many aniline-based drugs. researchgate.net Furthermore, the aromatic ring can be substituted with various functional groups to fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. wikipedia.org The development of novel synthetic methods for the preparation of aniline derivatives continues to be an active area of research, driven by the constant demand for new and improved therapeutic agents. chemrxiv.org
Overview of Nitroaniline Structural Motifs in Advanced Chemical Research
Nitroanilines, which are aniline derivatives containing a nitro group, exhibit unique chemical properties that make them particularly interesting for advanced chemical research. chempanda.com The presence of the electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and the basicity of the amino group. youtube.comncert.nic.in This interplay of electronic effects makes nitroanilines valuable precursors in the synthesis of various functional materials and biologically active compounds. chempanda.comwikipedia.org
For example, nitroanilines are key intermediates in the production of dyes and pigments. chempanda.comwikipedia.org The specific positioning of the nitro and amino groups on the aniline ring gives rise to different isomers (ortho, meta, and para), each with its own distinct properties and applications. chempanda.com In the realm of materials science, the unique electronic structure of nitroanilines has been explored for the development of nonlinear optical (NLO) materials. researchgate.netspringerprofessional.de The charge transfer characteristics between the donor amino group and the acceptor nitro group can lead to large second-order NLO responses, making them suitable for applications in optoelectronics and photonics. researchgate.netspringerprofessional.de
Research Trajectories and Contemporary Challenges in Substituted Nitroaniline Chemistry
Current research in substituted nitroaniline chemistry is focused on several key areas. One major trajectory is the development of more efficient and environmentally friendly synthetic methods. chemicalbook.comrsc.org This includes the use of novel catalysts and green reaction conditions to minimize waste and improve atom economy. chemicalbook.comrsc.org Another important area of research is the design and synthesis of novel substituted nitroanilines with tailored properties for specific applications. This involves the strategic placement of various substituents on the aniline ring to control the electronic, optical, and biological properties of the molecule.
Despite significant progress, several challenges remain in the field. One of the main challenges is the selective synthesis of specific isomers of substituted nitroanilines. researchgate.netquora.com The nitration of substituted anilines often leads to a mixture of products, which can be difficult to separate. quora.comchegg.com Therefore, the development of highly regioselective nitration methods is a key research goal. Another challenge is to overcome the often-harsh reaction conditions required for some synthetic transformations, which can limit the functional group tolerance of the reactions. tandfonline.com Addressing these challenges will be crucial for the continued advancement of substituted nitroaniline chemistry and the realization of their full potential in various scientific and technological fields.
Focus on 4-Chloro-2-methoxy-6-nitroaniline
The compound this compound is a specific substituted nitroaniline with the molecular formula C₇H₇ClN₂O₃. ontosight.ai It is a derivative of aniline that contains a chlorine atom at the 4-position, a methoxy (B1213986) group at the 2-position, and a nitro group at the 6-position relative to the amino group.
Chemical Structure and Properties
The structure of this compound is characterized by an aniline core with three different substituents on the benzene (B151609) ring. The presence of these functional groups imparts specific physical and chemical properties to the molecule.
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O₃ |
| Molecular Weight | 202.60 g/mol |
| Melting Point | 117-119 °C chemicalbook.com |
| Appearance | Crystalline solid ontosight.ai |
| Solubility | Slightly soluble in water ontosight.ai |
This data is compiled from publicly available chemical databases and may vary slightly depending on the source.
The molecule is known to be stable under normal conditions but can be incompatible with strong oxidizing agents. chemicalbook.com
Synthesis and Reactions
The synthesis of this compound is not extensively detailed in readily available literature, but related syntheses of similar compounds provide some insight. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline starts from 4-methoxyaniline and involves cyclization, nitration, and chlorination steps. atlantis-press.comatlantis-press.comresearchgate.net This suggests that a potential synthetic route to this compound could involve the nitration of a suitably substituted chloro-methoxyaniline precursor.
The reactivity of this compound is influenced by its various functional groups. The amino group can undergo reactions typical of aromatic amines, while the nitro group can be reduced to an amino group. The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, although the presence of the deactivating nitro group can make this challenging.
Research Applications and Significance
While specific research applications for this compound are not widely documented, its structural motifs suggest potential utility in several areas of chemical research. As a substituted nitroaniline, it could serve as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and potentially biologically active compounds. chemicalbook.com The combination of chloro, methoxy, and nitro substituents provides multiple points for further chemical modification, making it a potentially versatile building block for combinatorial chemistry and drug discovery efforts.
The related compound 4-methoxy-2-nitroaniline (B140478) has been investigated for its nonlinear optical properties, suggesting that this compound could also be of interest in materials science research. researchgate.netsigmaaldrich.com The specific substitution pattern of this compound may lead to unique packing arrangements in the solid state, which could influence its bulk properties. researchgate.net Further research is needed to fully explore the potential applications of this specific compound.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-methoxy-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O3/c1-13-6-3-4(8)2-5(7(6)9)10(11)12/h2-3H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNYHIKKJRBLTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Spectrometric Characterization of 4 Chloro 2 Methoxy 6 Nitroaniline
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an essential technique for the unambiguous structural determination of organic molecules like 4-Chloro-2-methoxy-6-nitroaniline. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the chemical environment of protons and carbons, and their connectivity.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Assignments
¹H NMR spectroscopy would reveal the number of distinct proton environments in the molecule. For this compound, one would expect to observe signals corresponding to the two aromatic protons on the benzene (B151609) ring, the amine (NH₂) protons, and the methoxy (B1213986) (OCH₃) protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro and chloro groups and the electron-donating methoxy and amino groups. The coupling patterns (e.g., doublets) between the aromatic protons would help establish their relative positions on the ring.
¹³C NMR spectroscopy provides information on the carbon skeleton. A spectrum for this compound would show distinct signals for each of the seven carbon atoms: the six carbons of the aromatic ring and the one carbon of the methoxy group. The chemical shifts of the aromatic carbons are highly sensitive to the attached substituents, allowing for the assignment of each carbon in the ring.
Predicted NMR Spectral Data (Hypothetical) This table is a hypothetical representation of expected data and requires experimental verification.
| Nucleus | Predicted Chemical Shift (ppm) | Description |
|---|---|---|
| ¹H | 7.0 - 8.0 | Aromatic Protons (2H) |
| ¹H | 5.0 - 6.5 | Amine Protons (2H, broad) |
| ¹H | 3.8 - 4.2 | Methoxy Protons (3H, singlet) |
| ¹³C | 140 - 160 | C-O, C-N, C-NO₂ |
| ¹³C | 110 - 135 | C-Cl, Aromatic C-H |
Two-Dimensional NMR Techniques for Connectivity Analysis
To confirm the structural assignments from 1D NMR, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity of the aromatic protons. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are used to correlate protons with their directly attached carbons (HSQC) and with carbons two to three bonds away (HMBC). These correlations are crucial for unambiguously assigning all proton and carbon signals and confirming the substitution pattern on the benzene ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that is particularly useful for determining the molecular weight of a compound with minimal fragmentation. For this compound (Molecular Formula: C₇H₇ClN₂O₃), ESI-MS would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an M+2 peak approximately one-third the intensity of the main peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines gas chromatography for separating components of a mixture with mass spectrometry for detection and identification. Using a hard ionization technique like Electron Impact (EI), GC-MS provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule. The analysis of this compound would yield a molecular ion peak, and fragment ions resulting from the loss of functional groups such as NO₂, OCH₃, and Cl. Analysis of these fragments helps to confirm the structure of the parent molecule. While specific fragmentation data for this compound is not available, data for the related compound 4-chloro-2-nitroaniline (B28928) shows a top peak at m/z 172, corresponding to its molecular weight, and significant fragments at m/z 126 and 99.
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.
Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. In the FT-IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), C-O stretching of the methoxy group, and C-Cl stretching. For the related compound 4-chloro-2-nitroaniline, sharp bands corresponding to N-H bending have been identified. researchgate.net
Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The symmetric stretching of the nitro group often gives a strong signal in Raman spectra. Analysis of the full FT-IR and Raman spectra would provide a comprehensive fingerprint of the compound's functional groups.
Key Vibrational Modes (Hypothetical) This table is a hypothetical representation of expected data and requires experimental verification.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | FT-IR |
| C-H Stretch (Aromatic) | 3000 - 3100 | FT-IR, Raman |
| C-H Stretch (Methoxy) | 2850 - 2950 | FT-IR, Raman |
| NO₂ Asymmetric Stretch | 1500 - 1550 | FT-IR |
| NO₂ Symmetric Stretch | 1300 - 1350 | FT-IR, Raman |
| C-O Stretch | 1200 - 1275 | FT-IR |
Characteristic Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and FT-Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound. The analysis of the vibrational spectra allows for the assignment of specific stretching and bending modes associated with the amine, nitro, methoxy, and chloro-aromatic moieties.
The vibrational frequencies for the key functional groups are assigned based on established data for analogous compounds like 4-chloro-2-nitroaniline and other substituted anilines. researchgate.netresearchgate.net The amino group (NH₂) typically exhibits two distinct stretching vibrations: an asymmetrical (νₐₛ) and a symmetrical (νₛ) mode. In this compound, these are expected in the 3400-3500 cm⁻¹ region. The presence of a strong intramolecular hydrogen bond significantly influences the position of these bands. niscpr.res.in The nitro group (NO₂) also shows characteristic asymmetrical and symmetrical stretching vibrations, typically found around 1500-1530 cm⁻¹ and 1300-1350 cm⁻¹, respectively. Other significant vibrations include the C-Cl stretching mode, generally observed in the 550-850 cm⁻¹ range, and the C-O-C stretching of the methoxy group. researchgate.net
Specific vibrational assignments are detailed in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| Asymmetric Stretching | ~3490 | NH₂ |
| Symmetric Stretching | ~3380 | NH₂ |
| Scissoring | ~1625 | NH₂ |
| Rocking | ~920 | NH₂ |
| Asymmetric Stretching | ~1520 | NO₂ |
| Symmetric Stretching | ~1330 | NO₂ |
| C-H Stretching | 3000-3100 | Aromatic Ring |
| C-C Stretching | 1400-1600 | Aromatic Ring |
| Asymmetric Stretching | ~1250 | C-O-C (Methoxy) |
| Symmetric Stretching | ~1030 | C-O-C (Methoxy) |
| Stretching | 550-850 | C-Cl |
Hydrogen Bonding Interactions and Conformational Analysis
The molecular conformation of this compound is largely dictated by the presence of a strong intramolecular hydrogen bond. nih.gov This interaction occurs between one of the hydrogen atoms of the amino group and an oxygen atom of the adjacent ortho-nitro group (N-H···O). This type of six-membered ring formation is a common feature in ortho-nitroanilines and contributes significantly to the planarity and stability of the molecule. niscpr.res.inresearchgate.net
This intramolecular bond is generally strong, which reduces the propensity for the amino group to act as a donor in intermolecular hydrogen bonds. actachemscand.org However, the remaining amino hydrogen can still participate in weaker intermolecular interactions. Computational studies and experimental data from similar molecules show that these interactions can lead to the formation of dimers or chain-like structures in the solid state. researchgate.netresearchgate.net The conformational analysis, therefore, must consider the balance between the dominant intramolecular hydrogen bond and weaker intermolecular forces that influence the crystal packing. mdpi.com The planarity enforced by the hydrogen bond facilitates π-electron delocalization across the aromatic ring, which has significant implications for the molecule's electronic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
The electronic properties and extent of conjugation in this compound are investigated using UV-Vis spectroscopy. The spectrum is characterized by absorption bands that arise from electronic transitions between molecular orbitals. libretexts.org The presence of electron-donating groups (amino, methoxy) and a strong electron-withdrawing group (nitro) on the benzene ring creates a "push-pull" system. This electronic arrangement leads to significant intramolecular charge transfer (ICT) upon excitation.
The UV-Vis spectrum of analogous compounds like 4-chloro-2-nitroaniline shows a lower cut-off wavelength around 398 nm. sphinxsai.com For this compound, the absorption spectrum is expected to show intense bands corresponding to π → π* transitions, characteristic of the conjugated aromatic system, and a lower energy band corresponding to an n → π* transition, often associated with the nitro group. nih.gov The ICT character of the lowest energy transition results in a broad and intense absorption band at a relatively long wavelength (a red shift), indicating a small HOMO-LUMO energy gap. nih.gov This is a direct consequence of the enhanced electron delocalization across the molecule.
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the crystalline state. Both single-crystal and powder XRD techniques provide crucial information about the molecular and crystal structure of this compound.
Crystal System, Space Group, and Unit Cell Parameters
While specific crystal data for this compound is not available, analysis of closely related compounds allows for a reliable prediction of its crystallographic properties. For instance, 4-chloro-2-nitroaniline crystallizes in the monoclinic system with the non-centrosymmetric space group Pc. researchgate.netresearchgate.net In contrast, 4-methoxy-2-nitroaniline (B140478) is reported to crystallize in the orthorhombic system. researchgate.net The substitution pattern on the aniline (B41778) ring heavily influences the crystal packing. Given the strong directing effects of the functional groups, it is probable that this compound would crystallize in a non-centrosymmetric space group, likely monoclinic.
The table below presents the unit cell parameters for these two key analogues.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
| 4-Chloro-2-nitroaniline researchgate.net | Monoclinic | Pc | 11.272 | 3.8023 | 17.016 | 97.051 |
| 4-Methoxy-2-nitroaniline researchgate.net | Orthorhombic | - | 16.17 | 6.55 | 7.14 | 90 |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of this compound is governed by a combination of hydrogen bonds and other weaker intermolecular forces. The dominant structural feature is the previously mentioned intramolecular N-H···O hydrogen bond, which locks the conformation of the molecule. researchgate.net
Integration of Multi-Technique Spectroscopic Data for Comprehensive Structural Confirmation
A comprehensive and unambiguous confirmation of the structure of this compound is achieved through the integration of data from multiple spectroscopic and crystallographic techniques. Each method provides complementary information that, when combined, creates a complete structural picture.
FTIR and FT-Raman spectra confirm the presence of all key functional groups (NH₂, NO₂, OCH₃, C-Cl) and provide insight into the molecular environment, particularly the existence of the intramolecular hydrogen bond. researchgate.net UV-Vis spectroscopy elucidates the electronic structure, confirming the conjugated π-system and the intramolecular charge transfer characteristics.
Finally, single-crystal X-ray diffraction provides the definitive solid-state structure. It confirms the molecular geometry, including bond lengths, bond angles, and the planarity of the molecule, which corroborates the inferences from vibrational spectroscopy regarding the strong intramolecular hydrogen bond. researchgate.net XRD also reveals the precise arrangement of molecules in the crystal lattice, detailing the intermolecular interactions and packing motifs that govern the supramolecular assembly. The synergy between these techniques allows for a complete and confident characterization of this compound.
Reactivity Profiles and Chemical Transformations of 4 Chloro 2 Methoxy 6 Nitroaniline
Nucleophilic Substitution Reactions at the Aromatic Ring
The aromatic ring of 4-Chloro-2-methoxy-6-nitroaniline is susceptible to nucleophilic aromatic substitution (SNAr), primarily at the chlorine-bearing carbon. The presence of the strongly electron-withdrawing nitro group ortho and para to the chlorine atom activates the ring towards attack by nucleophiles. This activation facilitates the displacement of the chloride ion by various nucleophiles.
For instance, in the synthesis of related quinoline (B57606) derivatives, the chlorine atom on a substituted nitroquinoline ring can be displaced by amines, such as benzylamine (B48309) and ethanolamine, or by sulfur nucleophiles like thioglycolic acid. researchgate.net Similarly, treatment with sodium azide (B81097) can lead to the formation of an azido (B1232118) derivative. researchgate.net While these examples are on a quinoline system, the principles apply to the benzenoid system of this compound. The kinetics of such reactions are significantly influenced by the nature of the substituents on the ring, with electron-withdrawing groups generally accelerating the rate of substitution. rsc.org
Electrophilic Aromatic Substitution: Reactivity and Directing Effects of Substituents
The substituents on the this compound ring govern the outcome of electrophilic aromatic substitution reactions. The directing effects of these groups are summarized below:
Amino group (-NH₂): A strongly activating, ortho-, para-director.
Methoxy (B1213986) group (-OCH₃): A strongly activating, ortho-, para-director. libretexts.org
Chloro group (-Cl): A deactivating, ortho-, para-director. libretexts.org
Nitro group (-NO₂): A strongly deactivating, meta-director. libretexts.org
In a related compound, 2-chloro-4-methoxyphenol, nitration with a mixed acid system introduces a nitro group at position 6, guided by the para-directing influence of the methoxy group and the meta-directing effect of the chlorine. This illustrates how the interplay of directing effects determines the position of substitution.
Reduction of the Nitro Group to Amino Functionality
A key transformation of this compound is the reduction of the nitro group to an amino group, which yields 4-chloro-2-methoxy-1,6-diaminobenzene. This reaction is fundamental in the synthesis of various derivatives and more complex molecules.
The reduction of aromatic nitro compounds is a well-established and important industrial reaction. thieme-connect.deresearchgate.net
Catalytic Hydrogenation: This is a common and efficient method for reducing nitro groups. niscpr.res.in
Catalysts: Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. niscpr.res.in Other noble metal catalysts like platinum and rhodium, as well as Raney nickel, are also effective. thieme-connect.dewikipedia.org
Reaction Conditions: The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as methanol (B129727) or ethanol. niscpr.res.ingoogle.com The temperature and pressure can be varied to optimize the reaction rate and selectivity. niscpr.res.in For example, the hydrogenation of p-nitroaniline and 2-methoxy-5-nitroaniline (B165355) has been studied using 5% Pd/C. niscpr.res.in
Chemoselectivity: A significant challenge in the hydrogenation of halogenated nitroaromatics is preventing hydrodehalogenation (the removal of the halogen atom). thieme-connect.de The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the nitro group while preserving the chloro-substituent.
Chemical Reduction Methods:
Metal/Acid Systems: Historically, metals like iron, tin, or zinc in the presence of an acid (e.g., HCl) were used for nitro group reduction. wikipedia.org
Sodium Borohydride (NaBH₄): This reducing agent, often in the presence of a catalyst like gold or silver nanoparticles, is effective for the reduction of nitroanilines. researchgate.netnih.gov
Thiourea Dioxide: This reagent has been used for the reduction of N-substituted-2-nitroanilines to the corresponding diamines in an alkaline solution. researchgate.net
Other Reagents: Other methods include the use of sodium hydrosulfite or sodium sulfide. wikipedia.org
The table below summarizes some common methods for nitro group reduction.
| Reduction Method | Reagents | Typical Conditions |
| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, Raney Ni | Solvent (e.g., Methanol, Ethanol), Variable Temperature and Pressure |
| Chemical Reduction | Fe/HCl, Sn/HCl | Acidic medium |
| Chemical Reduction | NaBH₄, Nanoparticle catalyst | Aqueous or alcoholic solvent, Room temperature |
| Chemical Reduction | Thiourea dioxide | Alkaline solution |
The reduction of a nitro group to an amine is a stepwise process that proceeds through nitroso and hydroxylamine (B1172632) intermediates. thieme-connect.deresearchgate.net
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂ (Nitro) (Nitroso) (Hydroxylamine) (Amine)
Under certain conditions, these intermediates can be isolated. For example, the reduction of aromatic nitro compounds to aryl hydroxylamines can be achieved using specific reagents and conditions, such as zinc metal in aqueous ammonium (B1175870) chloride or catalytic hydrogenation with rhodium on carbon at low temperatures. wikipedia.org The accumulation of hydroxylamine intermediates can sometimes be observed during catalytic hydrogenations, and their further reduction is necessary to obtain the final amine product. google.com In some cases, these intermediates can undergo side reactions, such as condensation, to form azoxy and azo compounds. thieme-connect.de
Reactions Involving the Amine and Methoxy Groups
The amino and methoxy groups of this compound also participate in various chemical reactions.
Amine Group (-NH₂):
Acylation: The amino group can be acylated, for example, by reaction with acetic anhydride. This is often done as a protective step in multi-step syntheses. google.com
Diazotization: Aromatic primary amines react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form diazonium salts. These salts are versatile intermediates for introducing a wide range of functional groups. wikipedia.org
Alkylation: The amine can be N-alkylated, for instance, with methanol at elevated temperatures over an acid catalyst to yield N-methyl and N,N-dimethyl derivatives. wikipedia.org
Methoxy Group (-OCH₃):
Ether Cleavage: The methoxy group is generally stable, but under harsh acidic conditions (e.g., with HBr or HI), it can be cleaved to form a phenol.
Derivatization for Functional Group Interconversion and Analogue Synthesis
This compound is a useful starting material for the synthesis of a variety of analogues through functional group interconversions. The reduction of the nitro group to an amine is a key step, as the resulting diamine can undergo further reactions. nih.gov For example, N-substituted-benzene-1,2-diamines, formed from the reduction of nitroanilines, are precursors for diverse heterocyclic compounds. researchgate.net The synthesis of quinoline derivatives, which have shown biological activity, often starts from substituted anilines. researchgate.netatlantis-press.com
The various functional groups on the molecule allow for a range of derivatization reactions, making it a valuable building block in medicinal chemistry and materials science. For example, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, a key intermediate for certain inhibitors, utilizes transformations of a substituted aniline (B41778) precursor. atlantis-press.com
Formation of Schiff Bases and Imine Derivatives
The amino group of this compound is expected to react with aldehydes and ketones to form Schiff bases, also known as imines. This condensation reaction is a fundamental transformation for primary amines. isca.inresearchgate.net The reaction proceeds via a nucleophilic addition of the amino group to the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine. isca.in
The reaction is typically catalyzed by an acid or a base and often requires the removal of water to drive the equilibrium towards the product. isca.in The presence of electron-withdrawing groups, such as the nitro and chloro substituents on the aniline ring, can decrease the nucleophilicity of the amino group, potentially requiring more forcing reaction conditions (e.g., higher temperatures or stronger catalysts) compared to unsubstituted aniline. wikipedia.org
A variety of carbonyl compounds can be employed in this reaction, leading to a diverse range of Schiff base derivatives. The general reaction scheme is as follows:
General Reaction for the Formation of Schiff Bases from this compound.
Below is a table illustrating the expected reactants and typical conditions for the formation of Schiff bases from this compound with various carbonyl compounds, based on general procedures for similar nitroanilines. researchgate.netijtsrd.comresearchgate.net
| Carbonyl Reactant | Solvent | Catalyst | Typical Conditions | Expected Imine Product |
| Benzaldehyde | Ethanol | Acetic Acid | Reflux, 2-4 hours | N-(4-Chloro-2-methoxy-6-nitrobenzylidene)aniline |
| Salicylaldehyde | Methanol | - | Stirring at room temp. | 2-((4-Chloro-2-methoxy-6-nitrophenyl)imino)methyl)phenol |
| Acetone | Toluene | p-Toluenesulfonic acid | Reflux with Dean-Stark trap | N-(4-Chloro-2-methoxy-6-nitrophenyl)propan-2-imine |
| p-Nitrobenzaldehyde | Ethanol | NaOH (catalytic) | Reflux, 4 hours | N-(4-Chloro-2-methoxy-6-nitrophenyl)-1-(4-nitrophenyl)methanimine |
This table is illustrative and based on the reactivity of analogous compounds.
Acylation and Alkylation Reactions
The amino group of this compound can also undergo acylation and alkylation reactions.
Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. wikipedia.org This reaction is generally facile but, as with Schiff base formation, the reduced nucleophilicity of the amino group in this compound may necessitate the use of a base to neutralize the HCl or carboxylic acid byproduct and to enhance the reaction rate. pearson.com Acylation is often used as a protective strategy for the amino group in multi-step syntheses. libretexts.orgdoubtnut.com
General Acylation Reaction of this compound.
Alkylation of the amino group can be achieved using alkyl halides or other alkylating agents. N-alkylation of anilines can be challenging as over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, can occur. wikipedia.org For nitroanilines, N-alkylation can lead to a decrease in basicity compared to the parent aniline. rsc.org The reaction conditions need to be carefully controlled to achieve mono-alkylation.
General N-Alkylation Reaction of this compound.
The following table outlines plausible conditions for acylation and alkylation reactions of this compound based on established methods for related anilines. wikipedia.orgpearson.com
| Reaction Type | Reagent | Solvent | Conditions | Expected Product |
| Acylation | Acetyl chloride | Pyridine or Triethylamine | 0 °C to room temp. | N-(4-Chloro-2-methoxy-6-nitrophenyl)acetamide |
| Acetic anhydride | Acetic acid | Room temp. to gentle heating | N-(4-Chloro-2-methoxy-6-nitrophenyl)acetamide | |
| Benzoyl chloride | Aqueous NaOH (Schotten-Baumann) | Room temp. | N-(4-Chloro-2-methoxy-6-nitrophenyl)benzamide | |
| Alkylation | Methyl iodide | DMF or Acetonitrile with K₂CO₃ | Room temp. to 60 °C | 4-Chloro-N-methyl-2-methoxy-6-nitroaniline |
| Benzyl bromide | Acetone with NaHCO₃ | Reflux | N-Benzyl-4-chloro-2-methoxy-6-nitroaniline |
This table is illustrative and based on the reactivity of analogous compounds.
Investigation of Reaction Kinetics and Thermodynamics
Kinetic studies on related nitroanilines have often shown pseudo-first-order kinetics under certain conditions, for example, in reactions with an excess of another reactant. researchgate.netekb.eg The reaction rate would be dependent on factors such as the concentration of reactants, temperature, pH, and the nature of the solvent. For instance, in the Fenton oxidation of p-nitroaniline, the degradation rate was found to be highly pH-dependent and increased with temperature. researchgate.net
Thermodynamically, the formation of Schiff bases and amides from this compound is generally expected to be an exothermic process. However, the precise enthalpy and entropy changes would need to be determined experimentally. The stability of the resulting products will be influenced by the electronic and steric interactions of the substituents.
Further research, including computational modeling and experimental kinetic studies (e.g., using spectroscopic methods to monitor reactant and product concentrations over time), would be necessary to quantify the reaction rates, determine activation energies, and establish the thermodynamic parameters for the chemical transformations of this compound.
Computational Chemistry and Theoretical Characterization of 4 Chloro 2 Methoxy 6 Nitroaniline
Quantum Chemical Calculations for Optimized Geometries and Electronic Structures
Density Functional Theory (DFT) and Ab Initio Methods
For molecules like substituted nitroanilines, Density Functional Theory (DFT) is a widely employed computational method due to its excellent balance of accuracy and computational cost. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice for such studies. Ab initio methods, such as Hartree-Fock (HF), are also used, often as a baseline for comparison.
In studies of similar molecules, such as various chloro- and methoxy-substituted nitroanilines, DFT calculations have been shown to provide reliable predictions of molecular structures and properties. These methods are crucial for understanding how the different substituent groups—the chloro, methoxy (B1213986), nitro, and amino groups—influence the geometry and electronic distribution of the benzene (B151609) ring.
Basis Set Selection and Computational Efficiency
The choice of a basis set is critical in quantum chemical calculations. For molecules containing second-row elements and lone pairs, such as the chlorine and oxygen atoms in 4-Chloro-2-methoxy-6-nitroaniline, Pople-style basis sets like 6-311++G(d,p) are commonly used. This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
The computational efficiency of these calculations is dependent on the size of the basis set and the complexity of the molecule. While larger basis sets can provide more accurate results, they also demand greater computational resources. The selection of a basis set like 6-311++G(d,p) represents a compromise between accuracy and efficiency, making it well-suited for detailed analysis of molecules of this size.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity. The MEP surface illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
For this compound, the MEP map is expected to show distinct regions of positive, negative, and neutral potential.
Negative Regions (Red/Yellow): These areas correspond to regions of high electron density and are typically found around electronegative atoms. For this molecule, the most negative potential is anticipated around the oxygen atoms of the nitro group, making this site susceptible to electrophilic attack. The oxygen of the methoxy group and the nitrogen of the amino group would also exhibit negative potential.
Positive Regions (Blue): These regions indicate a lower electron density and are generally associated with hydrogen atoms, particularly those of the amino group. These sites are prone to nucleophilic attack.
Neutral Regions (Green): These areas represent regions of near-neutral electrostatic potential, typically found over the carbon atoms of the benzene ring.
The charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom, providing a more detailed understanding of the electronic effects of the substituents.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and its electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.
HOMO: The HOMO represents the ability of a molecule to donate electrons. In substituted anilines, the HOMO is typically localized over the benzene ring and the amino group, reflecting the electron-donating nature of the amino substituent.
LUMO: The LUMO signifies the ability of a molecule to accept electrons. For nitroaromatic compounds, the LUMO is generally centered on the nitro group, which is a strong electron-withdrawing group.
HOMO-LUMO Gap: A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. The presence of both electron-donating (amino, methoxy) and electron-withdrawing (nitro, chloro) groups in this compound is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer and potential for high reactivity.
| Property | Expected Characteristics for this compound |
| HOMO Localization | Primarily on the aniline (B41778) ring and amino group |
| LUMO Localization | Primarily on the nitro group and the aromatic ring |
| HOMO-LUMO Gap | Expected to be relatively small, indicating high reactivity |
Prediction of Spectroscopic Parameters (NMR, IR, Raman, UV-Vis)
Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.
NMR Spectroscopy: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. The predicted chemical shifts would be influenced by the electron-donating and electron-withdrawing nature of the substituents.
IR and Raman Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the calculations. The predicted Infrared (IR) and Raman spectra would show characteristic peaks for the functional groups present, such as the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, the C-O stretching of the methoxy group, and the C-Cl stretching.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). The calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions in molecules of this type. The intramolecular charge transfer character of these transitions can also be analyzed.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of this compound and its interactions with other molecules, such as solvents or biological macromolecules.
By simulating the motion of the atoms over time, MD can explore the different possible conformations of the molecule, particularly the rotation around the C-N, C-O, and C-NO₂ bonds. This is important for understanding the molecule's flexibility and the relative energies of its different conformers.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a compound and its biological activity. While no specific QSAR models for this compound are publicly available, insights into its potential biological activities and mechanisms can be inferred from QSAR studies on structurally related compounds, particularly nitroaromatic and substituted aniline derivatives. Such models are pivotal in predicting the activity of new compounds and understanding the molecular features driving their biological effects.
The biological activity of nitroaromatic compounds is often linked to a variety of factors, including their toxicity, mutagenicity, and potential therapeutic effects. QSAR studies on these compounds typically employ a range of molecular descriptors to quantify various aspects of their chemical structure. These descriptors can be broadly categorized into constitutional, topological, physicochemical, and quantum-chemical parameters.
For instance, studies on the toxicity of nitroaromatic compounds have highlighted the importance of constitutional descriptors, such as the number of nitro groups, and physicochemical properties like hydrophobicity (log P). nih.govdoi.orgbohrium.comnih.gov The electronic properties of the molecule, often described by quantum-chemical descriptors, also play a crucial role. The energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), for example, is frequently correlated with the compound's ability to undergo reduction, a key step in the metabolic activation of many nitroaromatics that can lead to toxicity. researchgate.net
A study on the reduction of aromatic nitro compounds by xanthine (B1682287) oxidase indicated that quantum Mulliken charge parameters, particularly at the para position relative to the nitro group, showed a strong correlation with the rate of reduction. nih.gov This suggests that the electronic landscape of the molecule is a critical determinant of its interaction with metabolic enzymes.
In the context of this compound, the interplay between the electron-withdrawing nitro and chloro groups and the electron-donating methoxy and amino groups creates a complex electronic environment that will significantly influence its biological activity. A hypothetical QSAR model for a series of analogues could explore the impact of these substituents on a given biological endpoint.
Illustrative QSAR Descriptors for Nitroaniline Derivatives
To provide a clearer understanding, the following table illustrates the types of descriptors that would be relevant in a QSAR study of this compound and its analogues. The values presented are hypothetical and for illustrative purposes only.
| Compound | logP (Hydrophobicity) | E_LUMO (eV) | Dipole Moment (Debye) | Predicted Activity (e.g., -logIC50) |
| This compound | 2.85 | -2.5 | 5.2 | 5.5 |
| 2,4-Dinitroaniline | 1.75 | -2.9 | 6.5 | 4.8 |
| 4-Chloro-2-nitroaniline (B28928) | 2.72 nih.gov | -2.3 | 4.9 | 5.2 |
| 2-Methoxy-6-nitroaniline | 1.90 | -2.1 | 4.5 | 4.9 |
This table is interactive. Users can sort the data by clicking on the column headers.
The mechanistic interpretation of such a QSAR model would likely revolve around several key aspects. A positive correlation with logP might suggest that the compound's ability to cross biological membranes is a limiting factor for its activity. Conversely, a strong dependence on electronic descriptors like E_LUMO would point towards a mechanism involving metabolic activation through reduction of the nitro group. The steric bulk and electronic influence of the methoxy group at the ortho position to the nitro group could also be significant, potentially modulating the orientation of the nitro group and its accessibility for enzymatic reduction.
Furthermore, a study on the toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline (B86195) in isolated rat hepatocytes demonstrated that these compounds can cause significant cellular damage, including depletion of glutathione (B108866) (GSH). nih.gov This suggests that a potential mechanism of action for compounds in this class involves the generation of reactive electrophilic species that can damage cellular macromolecules. A QSAR model could, therefore, also incorporate descriptors that reflect the potential for forming such reactive metabolites.
Advanced Applications and Materials Science Potential of Substituted Nitroanilines
Exploration in Pigment and Dye Chemistry: Chromophores and Auxochromes
There is no specific information available in the reviewed literature regarding the use of 4-Chloro-2-methoxy-6-nitroaniline as a direct precursor or component in the synthesis of commercial pigments or dyes. The core structure of nitroanilines contains a nitro group (-NO2) acting as a chromophore (a color-bearing group) and an amino group (-NH2) acting as an auxochrome (a group that modifies the color). However, specific studies detailing the chromophoric and auxochromic behavior and performance of this compound in dye chemistry have not been found.
Optoelectronic Properties and Nonlinear Optical (NLO) Material Development
No experimental or theoretical studies detailing the optoelectronic or nonlinear optical (NLO) properties of this compound are available in the current scientific literature.
Second Harmonic Generation (SHG) and Frequency Doubling Characteristics
There are no published data on the second harmonic generation (SHG) efficiency or frequency doubling characteristics of this compound.
Photoconductivity and Dielectric Properties
Research detailing the measurement and analysis of the photoconductive and dielectric properties of this compound could not be located.
Integration into Functional Organic Materials and Devices
No literature was found that describes the synthesis, integration, or performance of this compound within functional organic materials or its application in electronic or photonic devices.
Chemosensors and Probes: Design and Sensing Mechanisms
There is no available research on the design, synthesis, or application of this compound or its immediate derivatives as chemosensors or chemical probes.
Catalytic Applications of this compound Derived Species
No studies were identified that report on the catalytic activities of chemical species derived from this compound.
Environmental Chemistry, Fate, and Degradation Pathways
Environmental Occurrence and Distribution
4-Chloro-2-nitroaniline (B28928) is an industrial chemical primarily used as an intermediate in the synthesis of other chemicals, notably as a diazo component for producing pigments and dyes such as C.I. Pigment Yellow 3 and C.I. Pigment Red 6. industrialchemicals.gov.au Its production and use are potential sources of its release into the environment.
The compound's presence has been confirmed in various environmental compartments, indicating its mobility and persistence. Notably, it has been identified in industrial wastewater, hazardous waste incineration effluents, and even in drinking water sources. nih.gov The estimated Henry's Law constant for 4-chloro-2-nitroaniline suggests it is essentially nonvolatile from water surfaces, meaning it is likely to remain in the aqueous phase rather than partitioning to the atmosphere. nih.gov Similarly, its estimated vapor pressure indicates that volatilization from dry soil surfaces is not a significant environmental fate process. nih.gov
Table 1: Documented Environmental Occurrence of 4-Chloro-2-nitroaniline
| Environmental Matrix | Location/Source | Concentration | Reference |
| Drinking Water | Cincinnati, Ohio (USA) | Qualitatively Detected | nih.gov |
| Industrial Wastewater | Organic & Plastic Industry | 246 ng/µL extract | nih.gov |
| Hazardous Waste Effluent | Incineration Facilities | 11 µg/mL | nih.gov |
| Advanced Waste Treatment | Lake Tahoe, CA (USA) | Qualitatively Detected | nih.gov |
Degradation Mechanisms in Aquatic and Terrestrial Environments
The environmental persistence of 4-chloro-2-nitroaniline is governed by its resistance to both abiotic and biotic degradation processes.
4-Chloro-2-nitroaniline is not expected to undergo hydrolysis in the environment as it lacks functional groups that are susceptible to this process under typical environmental conditions of pH and temperature. nih.gov
However, the molecule contains chromophores that absorb light at wavelengths greater than 290 nm, which is within the solar spectrum reaching the Earth's surface. nih.gov This characteristic makes it potentially susceptible to direct photolysis by sunlight. nih.gov While specific photolytic byproducts for 4-chloro-2-nitroaniline are not extensively documented, studies on the related compound 4-chloroaniline (B138754) show degradation pathways that produce intermediates such as 4-chlorophenol, 4-aminophenol, and 4-chloronitrobenzene through photo-oxidation in the presence of photocatalysts like TiO2. cabidigitallibrary.orgresearchgate.net
4-Chloro-2-nitroaniline is considered to be poorly biodegradable. nih.govplos.org Standard ecotoxicological tests have demonstrated its resistance to microbial breakdown; in a Japanese MITI test, it reached 0% of its theoretical biochemical oxygen demand (BOD) over a two-week period, indicating a high degree of recalcitrance in standard aerobic activated sludge systems. nih.gov
While some microorganisms have been shown to degrade its isomer, 2-chloro-4-nitroaniline (B86195), under specific anaerobic and aerobic conditions, such capabilities have not been demonstrated for 4-chloro-2-nitroaniline. plos.orgnih.govoup.com Studies on the broader class of chloroanilines show that biodegradation, when it occurs, often proceeds via a modified ortho-cleavage pathway, frequently involving the formation of chlorocatechol intermediates. academicjournals.orgnih.gov However, the specific structural configuration of 4-chloro-2-nitroaniline appears to inhibit common microbial metabolic pathways, limiting the effectiveness of natural attenuation and conventional biological wastewater treatments. montana.edumdpi.com Therefore, bioremediation is not currently considered an effective strategy for sites contaminated with this compound without significant enhancement or coupling with other technologies. nih.govresearchgate.net
Metabolite Identification and Environmental Impact Assessment
Understanding the metabolites of 4-chloro-2-nitroaniline is crucial for assessing its full environmental impact. While environmental transformation data is limited, toxicokinetic studies in rats provide insight into potential metabolic pathways. Following administration, the compound is rapidly metabolized and excreted, with up to eight different metabolites being formed. industrialchemicals.gov.au The major metabolite, accounting for approximately 70% of the dose, was identified as a sulfate (B86663) conjugate of a single, unspecified metabolite. industrialchemicals.gov.autandfonline.com A trace amount of the parent compound was found in urine, but none in bile or feces. industrialchemicals.gov.au
Crucially, the known carcinogen 4-chloro-o-phenylenediamine was not detected as a metabolite in this rat study. industrialchemicals.gov.autandfonline.com However, in silico (QSAR) models predict that the metabolism of 4-chloro-2-nitroaniline, particularly the reduction of the nitro group, could yield reactive intermediates such as nitroso-, hydroxylamine (B1172632), and amine derivatives. industrialchemicals.gov.au These intermediates, including the potential for 4-chloro-1,2-phenylenediamine formation, are of concern due to their potential to interact with nucleic acids and cause mutagenic effects. industrialchemicals.gov.au
From an environmental impact perspective, the compound is classified as toxic to aquatic life with long-lasting effects, warranting its careful management to prevent release into waterways. cdhfinechemical.com
Advanced Oxidation Processes (AOPs) for Remediation
Given the resistance of 4-chloro-2-nitroaniline to conventional biological treatment, Advanced Oxidation Processes (AOPs) present a promising alternative for its degradation. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize a wide range of recalcitrant organic pollutants.
Common AOPs applicable to chloro-nitroaromatic compounds include:
Fenton and Photo-Fenton Processes: These systems use a combination of hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. The process is most effective at acidic pH (typically around 3). nih.govresearchgate.net The addition of UV light (photo-Fenton) can enhance the reaction rate and degradation efficiency. bioline.org.br
UV/H₂O₂: This process involves the photolysis of hydrogen peroxide by UV irradiation to produce hydroxyl radicals. It has been shown to be effective for degrading various nitroaromatic and chlorinated compounds. nih.govepa.govnih.gov The efficiency is dependent on factors like H₂O₂ dosage, pH, and UV intensity. nih.gov
Heterogeneous Photocatalysis (e.g., UV/TiO₂): This method uses a semiconductor photocatalyst, most commonly titanium dioxide (TiO₂), which, upon UV irradiation, generates electron-hole pairs that lead to the formation of hydroxyl radicals. This process has been successfully applied to the degradation of related compounds like 4-chloroaniline. mdpi.comresearchgate.net
Ozonation: Ozone (O₃) can directly react with organic molecules or decompose in water (especially at higher pH) to form hydroxyl radicals. Ozonation has proven effective for degrading nitrophenols and can be used to improve the biodegradability of wastewater containing such compounds. bioline.org.br
Table 2: Overview of Advanced Oxidation Processes for Related Compounds
| AOP Method | Target Compound(s) | Key Findings | Reference |
| Fenton's Oxidation | 4-nitroaniline | Optimum pH of 3; 99.8% removal achieved. | nih.gov |
| UV/H₂O₂ | N-nitrosamines, 4-nitrophenol | Follows pseudo-first-order kinetics; degradation depends on H₂O₂ dose and pH. | nih.govnih.gov |
| UV/TiO₂/H₂O₂ | 4-chloroaniline | Complete degradation achieved in 90 minutes; mineralization yields of 81-85%. | cabidigitallibrary.orgresearchgate.net |
| Ozonation | 4-chloro-2-nitrophenol | Degradation is more effective at alkaline pH; 99.6% conversion at pH 9. | bioline.org.br |
Analytical Methodologies for Environmental Monitoring
Accurate monitoring of 4-chloro-2-nitroaniline in environmental samples is essential for assessing contamination levels and the efficacy of remediation efforts. Several analytical techniques are suitable for its detection and quantification. globalplantcouncil.org
Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard and robust method for analyzing semivolatile organic compounds. EPA Method 8270, for instance, is applicable for determining 4-chloro-2-nitroaniline in extracts from solid waste, soils, and groundwater. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of chloronitroanilines. It can be coupled with various detectors:
UV Detection: A common approach where the compound is detected based on its ultraviolet absorbance. nih.gov
Electrochemical Detection: Offers high sensitivity for halogenated anilines. nih.gov
Mass Spectrometry (LC-MS/MS): Provides high selectivity and sensitivity, allowing for low detection limits and confirmation of the analyte's identity, which is particularly useful in complex matrices like industrial effluents or soil extracts. sielc.comrsc.org
The choice of method often depends on the sample matrix, required detection limits, and the need for confirmatory analysis. Sample preparation typically involves extraction with an organic solvent, which is then concentrated and analyzed. globalplantcouncil.org
Table 3: Common Analytical Methods for 4-Chloro-2-nitroaniline
| Analytical Technique | Detector | Environmental Matrix | Key Advantages | Reference |
| HPLC | UV, Electrochemical | Water, Industrial Effluents | Good sensitivity, widely available. | nih.govsielc.com |
| HPLC-MS/MS | Mass Spectrometry | Water, Soil | High selectivity and sensitivity, low detection limits. | sielc.comrsc.org |
| GC-MS | Mass Spectrometry | Solid Waste, Soil, Groundwater | Standardized method (EPA 8270), robust and reliable. | nih.gov |
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-2-methoxy-6-nitroaniline, and how do reaction conditions influence yield and purity?
A common method involves selective nitration and chlorination of substituted aniline derivatives. For example, chlorination using N-chlorosuccinimide (NCS) in dry DMF under inert atmospheres (e.g., N₂) is effective for introducing chloro groups while preserving other substituents . Nitration typically follows electrophilic aromatic substitution, where the methoxy group acts as an activating ortho/para-director. Reaction optimization should focus on solvent choice (polar aprotic solvents like DMF enhance solubility), temperature control (0–5°C minimizes side reactions), and stoichiometric ratios of nitrating agents (e.g., HNO₃/H₂SO₄). Purity can be monitored via HPLC or TLC using silica gel plates with ethyl acetate/hexane eluents.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- ¹H NMR : The aromatic protons exhibit splitting patterns consistent with substitution: a singlet for the methoxy group (δ 3.8–4.0 ppm), deshielded protons adjacent to electron-withdrawing nitro and chloro groups (δ 7.5–8.5 ppm) .
- IR : Key peaks include N–H stretch (≈3300 cm⁻¹, amine), NO₂ asymmetric/symmetric stretches (≈1520 and 1350 cm⁻¹), and C–O–C (≈1250 cm⁻¹, methoxy) .
- MS : Molecular ion [M]⁺ at m/z 217 (C₇H₆ClN₂O₃) with fragmentation peaks corresponding to loss of NO₂ (45 Da) and Cl (35 Da) .
Q. What are the solubility and stability properties of this compound under laboratory conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). Stability tests indicate degradation under prolonged UV exposure due to nitro group photoreduction. Storage recommendations: airtight containers at 0–4°C in the dark. Thermal stability (TGA/DSC) shows decomposition above 200°C .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer interactions. The nitro group’s electron-withdrawing effect lowers the LUMO energy, enhancing electrophilicity. Partial charge analysis identifies reactive sites: the chloro group (nucleophilic substitution) and nitro group (reduction to amine). Solvent effects (PCM models) refine reaction pathways for substitutions or reductions .
Q. What strategies resolve contradictory data in the regioselective synthesis of this compound derivatives?
Discrepancies in substitution patterns often arise from competing directing effects. For example, the methoxy group (ortho/para-directing) and nitro group (meta-directing) can lead to multiple products. Controlled stepwise synthesis—chlorination before nitration—minimizes ambiguity. Computational modeling (e.g., Hammett parameters) predicts substituent influence, while HPLC-MS tracks intermediate formation .
Q. How does this compound serve as a precursor in pharmaceutical or materials science applications?
- Pharmaceuticals : The nitro group is reduced to an amine for coupling with bioactive moieties (e.g., sulfonamides or heterocycles). Its chloro group facilitates cross-coupling reactions (Suzuki-Miyaura) to build complex scaffolds .
- Materials Science : The compound’s electron-deficient aromatic system makes it a candidate for nonlinear optical (NLO) materials. Hyperpolarizability calculations (DFT) assess its potential in photonic devices .
Q. What experimental and computational methods validate the mechanistic pathway of nitro group reduction in this compound?
Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine. In situ IR monitors NO₂ disappearance (≈1350 cm⁻¹). DFT-based transition state analysis identifies intermediates (e.g., nitroso, hydroxylamine) and activation barriers. Kinetic studies (UV-Vis) under varying pH and temperature quantify rate constants .
Methodological Considerations
Q. How to design a crystallization protocol for this compound to obtain single crystals for X-ray diffraction?
Slow evaporation from a DCM/hexane mixture (1:3) at 25°C yields suitable crystals. SHELX software refines unit cell parameters and hydrogen bonding (e.g., N–H···O interactions). High-resolution data (R-factor < 5%) confirm molecular packing and substituent geometry .
Q. What analytical workflows address impurities in this compound batches?
LC-MS/MS identifies common byproducts (e.g., dichlorinated derivatives or nitroso intermediates). Column chromatography (silica gel, gradient elution) isolates impurities for NMR characterization. Quantitative NMR (qNMR) with internal standards (e.g., TMS) measures purity >98% .
Q. How to assess the environmental impact of this compound degradation products?
Aerobic biodegradation studies (OECD 301F) monitor nitro-to-amine conversion. Ecotoxicity assays (e.g., Daphnia magna LC₅₀) evaluate aquatic hazards. GC-MS identifies persistent chlorinated byproducts, informing waste treatment protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
